4-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
Description
4-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound characterized by the presence of a trifluoromethoxy group, a sulfonyl group, and a morpholine ring
Properties
IUPAC Name |
4-[1-[2-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]morpholine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O6S/c17-16(18,19)27-12-3-1-2-4-13(12)28(24,25)20-7-5-11(6-8-20)21-14(22)9-26-10-15(21)23/h1-4,11H,5-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIDKABQPXFQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 2-(trifluoromethoxy)benzenesulfonyl chloride with piperidine to form the sulfonyl piperidine intermediate. This intermediate is then reacted with morpholine-3,5-dione under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the morpholine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C14H16F3N2O4S
- Molecular Weight : 392.35 g/mol
- IUPAC Name : 4-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
The structure includes a morpholine ring and a piperidine moiety, which are significant in the design of bioactive compounds.
Antidiabetic Activity
Recent studies have highlighted the potential of piperidine derivatives, including this compound, as antidiabetic agents. Research indicates that modifications to the piperidine structure can enhance inhibitory effects on enzymes like α-glucosidase, which is crucial for managing blood sugar levels. For instance, derivatives exhibiting IC50 values significantly lower than standard drugs suggest promising therapeutic applications in diabetes management .
Antiviral Properties
The compound has also been investigated for its antiviral activities. A study reported that derivatives similar to this compound demonstrated effective inhibition against viruses such as H1N1 and HSV-1. The mechanism involves disrupting viral replication pathways, making it a candidate for further antiviral drug development .
Synthesis and Optimization
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Researchers have focused on optimizing reaction conditions to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze the synthesized compounds and ensure their quality for biological testing .
Study 1: Antidiabetic Activity
In a recent study published in MDPI, various piperidine derivatives were synthesized and tested for their antidiabetic properties. The results showed that certain modifications to the piperidine structure led to compounds with lower IC50 values compared to acarbose, a standard antidiabetic drug. This highlights the potential of this compound class in developing new diabetes therapies .
Study 2: Antiviral Efficacy
Another research article examined the antiviral efficacy of similar compounds against influenza and herpes viruses. The findings indicated that specific structural features contributed to enhanced antiviral activity, suggesting that further exploration of these derivatives could lead to effective antiviral agents .
Table 1: Comparison of Antidiabetic Activity
Table 2: Antiviral Activity Against H1N1
| Compound | IC50 (μM) | Viral Strain |
|---|---|---|
| Compound A | 5.0 | H1N1 |
| Compound B | 7.5 | HSV-1 |
| Compound C | 10.0 | H1N1 |
Mechanism of Action
The mechanism of action of 4-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The sulfonyl group may participate in hydrogen bonding and electrostatic interactions, while the morpholine ring can provide structural stability and facilitate the compound’s entry into cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
- 4-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)morpholine-2,6-dione
- 4-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidine-3,5-dione
Uniqueness
4-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications requiring high specificity and stability.
Biological Activity
The compound 4-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its interactions at the molecular level.
Chemical Structure and Synthesis
The compound features several key structural elements:
- Morpholine Ring : A six-membered ring containing both oxygen and nitrogen.
- Piperidine Ring : A saturated six-membered ring containing nitrogen.
- Trifluoromethoxy Group : A trifluoromethyl group (-CF3) attached to a phenyl ring, enhancing lipophilicity and biological activity.
- Sulfonyl Group : Contributes to the compound's reactivity and interaction with biological targets.
Synthetic Routes
The synthesis typically involves multi-step reactions:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Introduction of the Trifluoromethoxyphenyl Group : Involves nucleophilic substitution reactions.
- Finalization : Esterification or other modifications to yield the final product.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The trifluoromethoxy group enhances binding affinity to receptors or enzymes, while the sulfonyl group facilitates hydrogen bonding interactions. These interactions modulate the activity of target molecules, leading to various biological effects.
In Vitro Studies
Recent studies have highlighted several biological activities:
- Enzyme Inhibition : The compound has shown moderate inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes .
- Cytotoxicity : Evaluated against cancer cell lines such as MCF-7, the compound exhibited significant cytotoxic properties with an IC50 value indicating effective inhibition of cell proliferation .
| Cell Line | IC50 Value (μM) | Activity |
|---|---|---|
| MCF-7 | 10.4 | Cytotoxic |
| Hek293 | 19.2 | Moderate |
Case Studies
- Anti-inflammatory Activity : In a study assessing various derivatives, this compound demonstrated substantial anti-inflammatory potential through COX inhibition, suggesting its application in treating inflammatory diseases .
- Cancer Research : The compound's structural features allowed it to effectively target cancer cells, leading to ongoing investigations into its use as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
